
2-氯乙基异硫氰酸酯
描述
2-Chloroethyl isothiocyanate is a chloroalkyl isothiocyanate derivative . It may be used in studies to investigate the electrochemical properties of sulforaphane (SFR) by cyclic voltammetry and electrochemical quartz crystal microbalance (EQCM) methods .
Synthesis Analysis
The synthesis of isothiocyanate derivatives typically involves a two-step process. This process occurs via thermally induced hydrosilylation of hydrogen-terminated silicon nanoparticles (H-SiNPs) and further reaction with potassium thiocyanate (KSCN). The synthesis is confirmed by Fourier transform infrared (FTIR) spectroscopy and X-Ray photoelectron spectroscopy (XPS) .
Molecular Structure Analysis
The molecular formula of 2-Chloroethyl isothiocyanate is C3H4ClNS . The IUPAC name is 1-chloro-2-isothiocyanatoethane .
Chemical Reactions Analysis
2-Chloroethyl isothiocyanate may be used in studies to investigate the electrochemical properties of sulforaphane (SFR) by cyclic voltammetry and electrochemical quartz crystal microbalance (EQCM) methods .
Physical And Chemical Properties Analysis
2-Chloroethyl isothiocyanate has a molecular weight of 121.59 g/mol . It is a clear yellow liquid with a density of 1.265 g/mL at 25 °C . It has a melting point of 172 °C and a boiling point of 80 °C .
科学研究应用
Electrochemical Studies of Sulforaphane (SFR)
2-Chloroethyl isothiocyanate has been employed to investigate the electrochemical properties of sulforaphane (SFR). Researchers have used techniques such as cyclic voltammetry and electrochemical quartz crystal microbalance (EQCM) to explore SFR’s behavior in the presence of this compound . Sulforaphane is a natural isothiocyanate found in cruciferous vegetables and has potential health benefits, including antioxidant and anticancer properties.
Synthesis of Thiazolo- and Thiazinoquinazolinone Derivatives
Researchers have utilized 2-Chloroethyl isothiocyanate in the preparation of partially saturated thiazolo- and thiazinoquinazolinone derivatives. These compounds have diverse applications, including pharmaceuticals and materials science . The synthetic versatility of 2-Chloroethyl isothiocyanate allows for the creation of structurally interesting molecules.
Thiatriazaindacene Synthesis
This compound has been employed in the synthesis of thiatriazaindacene , a class of fluorescent dyes. Thiatriazaindacenes exhibit strong fluorescence and are used in biological imaging, sensors, and optoelectronic devices . The introduction of isothiocyanate functionality enhances the reactivity and versatility of the resulting dyes.
Nucleoside Analog Synthesis
2-Chloroethyl isothiocyanate has been utilized in the preparation of nucleoside analogs. These modified nucleosides serve as building blocks for antiviral drugs and other bioactive compounds. The isothiocyanate group can be strategically incorporated into the nucleoside structure to impart specific properties .
Functionalization of Biomolecules
Researchers have explored the use of 2-Chloroethyl isothiocyanate for the functionalization of biomolecules, such as proteins and peptides. By reacting with amino groups, it allows site-specific modification, enabling the attachment of tags, labels, or other functional moieties. This technique is valuable in proteomics and drug delivery .
Chemical Biology and Medicinal Chemistry
The reactivity of isothiocyanates makes them valuable tools in chemical biology and medicinal chemistry. Researchers have employed 2-Chloroethyl isothiocyanate to modify proteins, study enzyme mechanisms, and design novel bioactive compounds. Its ability to form covalent bonds with nucleophiles contributes to its versatility .
作用机制
安全和危害
未来方向
While there is a significant amount of research on isothiocyanates, including 2-Chloroethyl isothiocyanate, there is still much to learn about their antimicrobial properties against human pathogens . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .
属性
IUPAC Name |
1-chloro-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209836 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl isothiocyanate | |
CAS RN |
6099-88-3 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction pathway of 2-chloroethyl isothiocyanate with aromatic amines?
A1: 2-chloroethyl isothiocyanate reacts with aromatic amines to primarily form 2-arylamino-2-thiazoline hydrochlorides. This reaction is described in detail by McKay et al. []. The reaction proceeds through a cyclization step where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by intramolecular nucleophilic substitution of the chlorine atom by the sulfur atom.
Q2: Are there any known variations in the reaction of 2-chloroethyl isothiocyanate with different types of amines?
A3: While the provided articles focus on reactions with aromatic amines, McKay et al. [] explore the reaction of 2-chloroethyl isothiocyanate with aliphatic amines. This suggests that the reactivity profile might differ depending on the amine's structure, potentially leading to diverse products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





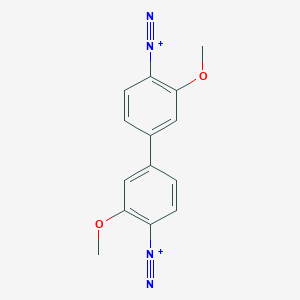
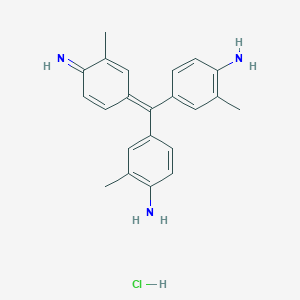
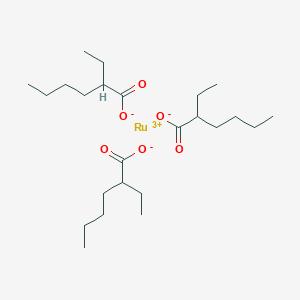
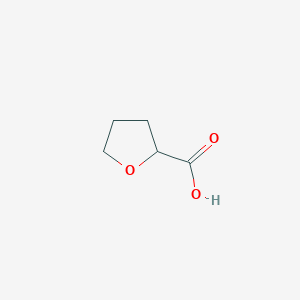
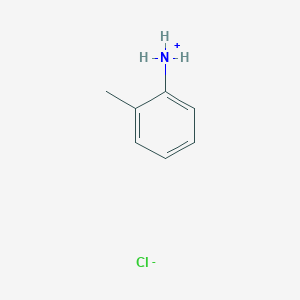

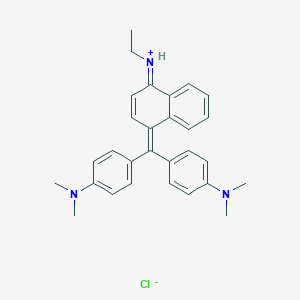
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)


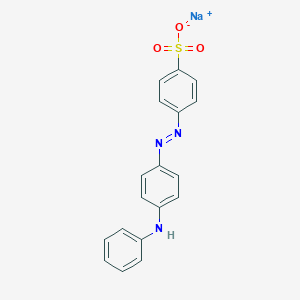
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)